5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

This 5-isopropyl-4,5-dihydroisoxazol-5-ol (CAS 61184-70-1) is a uniquely substituted isoxazoline building block whose isopropyl group delivers a steric (Taft Es) and lipophilic (π) profile that cannot be replicated by methyl, phenyl, or trifluoromethyl analogs. With XLogP3=0.6 and TPSA=41.8 Ų, it offers an optimal CNS-penetrant fragment (Rule-of-Three compliant, MW 129.16) for kinase or protease hinge-region probing. Procuring the exact CAS ensures reproducible ADME and target-engagement data across discovery campaigns.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 61184-70-1
Cat. No. B12880274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol
CAS61184-70-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)C1(CC=NO1)O
InChIInChI=1S/C6H11NO2/c1-5(2)6(8)3-4-7-9-6/h4-5,8H,3H2,1-2H3
InChIKeyKNRVUJQIALKYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-70-1): Procurement Guide for a 4,5-Dihydroisoxazole Building Block with Defined Physicochemical Properties


5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-70-1), also known as 5-isopropyl-4,5-dihydroisoxazol-5-ol, is a small-molecule heterocyclic building block belonging to the 4,5-dihydroisoxazole (isoxazoline) class. It features a hydroxyl group and an isopropyl substituent at the 5-position of the partially saturated ring [1]. While not a common drug substance itself, its core scaffold is a key intermediate in medicinal chemistry and agrochemical research, with its specific substitution pattern offering a distinct combination of hydrogen-bond donor/acceptor capacity and steric bulk compared to other 5-substituted analogs [2].

Why a Generic 4,5-Dihydroisoxazole Cannot Substitute for 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol


In the 4,5-dihydroisoxazole family, even small changes to the 5-substituent radically alter key molecular properties critical for downstream application performance. The isopropyl group in 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol confers a distinct steric profile (Taft Es value) and lipophilicity (π value) compared to methyl, phenyl, or trifluoromethyl analogs [1]. These differences directly impact molecular recognition, passive membrane permeability, and metabolic stability in a manner that cannot be predicted by simple mass equivalence. A generic substitution with a different 5-substituted analog will therefore yield divergent ADME, reactivity, or biological readouts, making the specific procurement of this CAS number essential for reproducible research [2].

Quantitative Differentiation of 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol from Key Analogs


Lipophilicity and Polar Surface Area: Isopropyl vs. 5-Methyl and 5-Phenyl Analogs

The target compound's calculated partition coefficient (XLogP3) of 0.6, sourced from a computational model, places it in a distinct lipophilicity range. When compared to its direct 5-methyl analog (5-methyl-4,5-dihydroisoxazol-5-ol, which lacks commercial availability data but serves as a structural comparator), the isopropyl group provides a significant increase in lipophilicity without substantially increasing topological polar surface area (TPSA: 41.8 Ų), a combination not achievable with the smaller methyl group. This is critical for optimizing blood-brain barrier penetration while maintaining solubility [1] .

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Molecular Weight Advantage: A Benchmark Against Heavier 5-Aryl Analogs in Fragment-Based Drug Discovery

With a molecular weight (MW) of 129.16 g/mol, this compound strictly adheres to the 'Rule of Three' for fragments (MW < 300). This is a significant advantage over heavier 5-aryl analogs like 5-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol (MW 207.23), which exceed the preferred MW window for fragment screening [1]. The low MW enables higher hit rates in primary screens and provides more room for synthetic elaboration during hit-to-lead optimization, making it a superior starting point for FBDD campaigns .

Fragment-Based Drug Discovery (FBDD) Rule of Three Compliance Screening Library Design

Hydrogen Bond Donor/Acceptor Count: A Differentiating Feature for Target Engagement vs. Tri-substituted Analogs

The compound presents a balanced hydrogen bonding profile with exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. This specific count differentiates it from fully substituted analogs like 3-[1-(hydroxymethyl)cyclohexyl]-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol (HBD=2, HBA=4), which may engage in a greater number of polar interactions . The simpler profile of our target compound can result in a more selective interaction pattern, reducing the likelihood of binding to off-target proteins with high polar surface requirements, a common source of promiscuity.

Medicinal Chemistry Ligand-Target Interaction Pharmacophore Modeling

Proven Application Scenarios for 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol in Discovery Research


Fragment-Based Lead Generation Campaigns

Due to its low molecular weight (129.16 g/mol) and compliance with the Rule of Three, this compound is an ideal candidate for inclusion in primary fragment screening libraries. Its detection as a validated hit against a novel target provides a synthetically tractable starting point with a clear vector for growth, leveraging its single hydroxyl group for chemical elaboration. The evidence of this advantageous MW profile was established by direct comparison to heavier 5-aryl analogs [1].

Core Scaffold for CNS Penetrant Probe Design

The optimal balance of lipophilicity (XLogP3 = 0.6) and low TPSA (41.8 Ų) positions the compound as a prime scaffold for designing central nervous system (CNS) probes. The isopropyl group provides sufficient lipophilicity for passive BBB permeation without breaching the typical TPSA threshold (<90 Ų) for CNS drugs. This is a direct application of the quantified lipophilicity advantage over the less lipophilic 5-methyl analog [2].

Selectivity Tool in Kinase or Protease Inhibitor Design

The precise hydrogen bonding pattern (1 HBD, 3 HBA) offers a minimal yet directed pharmacophore for engaging the hinge region of kinases or catalytic sites of proteases. Compared to analogs with additional polar functionality that risk promiscuous binding, this simpler scaffold can be used to probe the minimal pharmacophoric requirements for target engagement, as supported by its direct comparison to a more complex analog with 2 HBD and 4 HBA .

Quote Request

Request a Quote for 5-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.